cis-Pyrrolidine-3,4-diol hydrochloride
Description
Contextualization within the Field of Pyrrolidine (B122466) Chemistry and Nitrogen-Containing Heterocyclic Compounds
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry and is prevalent in a vast array of natural products and synthetic molecules. wikipedia.orgwisdomlib.org This structural motif is a cornerstone of many biologically active compounds, including alkaloids, amino acids like proline and hydroxyproline, and numerous pharmaceuticals. wikipedia.orgnih.gov The significance of pyrrolidine and other nitrogen-containing heterocycles stems from their chemical stability, capacity for functionalization, and their ability to form hydrogen bonds, which is crucial for biological interactions. mdpi.com More than half of all pharmaceutical drugs contain nitrogen-based heterocyclic structures. mdpi.com
The pyrrolidine scaffold's non-planar, puckered conformation, often described as "pseudorotation," allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govnih.gov This contrasts with its aromatic counterpart, pyrrole, which is planar. nih.gov The presence of up to four stereogenic centers in a pyrrolidine ring can lead to a multitude of stereoisomers, each potentially exhibiting distinct biological activities. nih.gov
Significance of Dihydroxylated Pyrrolidines as Chiral Building Blocks and Synthetic Intermediates in Medicinal Chemistry
Dihydroxylated pyrrolidines, such as cis-pyrrolidine-3,4-diol, are particularly valuable as chiral building blocks in medicinal chemistry. The term "chiral" refers to molecules that are non-superimposable on their mirror images, a property that is of paramount importance in pharmacology as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The stereochemistry of the hydroxyl groups on the pyrrolidine ring provides a defined three-dimensional arrangement, which is crucial for precise molecular recognition by biological targets like enzymes and receptors.
The interest in polyhydroxylated pyrrolidines has spurred the development of various synthetic strategies to access these structures. nih.gov For instance, they can be synthesized stereoselectively from readily available starting materials like sugars, such as D-mannose, D-ribose, and L-fucose. rsc.org These chiral building blocks serve as versatile intermediates for the synthesis of more complex molecules, including potent enzyme inhibitors.
The strategic placement of hydroxyl groups on the pyrrolidine core allows for further chemical modifications, enabling the creation of libraries of diverse compounds for screening in drug discovery programs. The ability to control the stereochemistry of these substituents is a key factor in designing molecules with high potency and selectivity for their intended biological targets. nih.gov
Overview of Principal Academic Research Domains Investigating cis-Pyrrolidine-3,4-diol Hydrochloride and its Derivatives
The unique structural attributes of this compound and its derivatives have led to their investigation across several key research domains:
Enzyme Inhibition: A significant area of research focuses on the design and synthesis of derivatives of dihydroxylated pyrrolidines as inhibitors of various enzymes. For example, derivatives of pyrrolidine-3,4-diol (B51082) have been explored as inhibitors of α-L-fucosidases, enzymes involved in various biological processes. rsc.orgresearchgate.net The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery, with applications in treating a wide range of diseases.
Antiviral and Anticancer Agents: The pyrrolidine scaffold is a common feature in many antiviral and anticancer drugs. nih.gov The dihydroxylated nature of cis-pyrrolidine-3,4-diol provides a framework for developing new therapeutic agents in these areas. For instance, some polyhydroxylated pyrrolidines are considered potential starting points for the development of novel antidiabetic and anticancer drugs due to their ability to inhibit glycosidases. nih.gov
Central Nervous System (CNS) Agents: Pyrrolidine-containing compounds have shown activity in the central nervous system. researchgate.net The stereochemical complexity of molecules derived from this compound can be leveraged to design ligands that interact selectively with specific receptors or transporters in the brain, potentially leading to new treatments for neurological and psychiatric disorders.
Asymmetric Synthesis and Catalysis: The chiral nature of cis-pyrrolidine-3,4-diol makes it a valuable component in the field of asymmetric synthesis. It can be used as a chiral auxiliary or ligand to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds. nih.gov This is a critical aspect of modern pharmaceutical manufacturing.
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S)-pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-HKTIBRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-21-5 | |
| Record name | (3S,4R)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Pathways of Cis Pyrrolidine 3,4 Diol Hydrochloride
Transformations Involving the Dihydroxyl Moiety
The presence of two hydroxyl groups in a cis configuration on the pyrrolidine (B122466) ring offers a unique platform for stereoselective modifications. The reactivity of this diol system allows for both selective functionalization of the individual hydroxyl groups and the formation of cyclic derivatives that protect both oxygen atoms simultaneously.
Selective Functionalization of Hydroxyl Groups
Achieving selective functionalization of one hydroxyl group over the other in a 1,2-diol system can be challenging due to their similar reactivity. nih.govnih.gov However, strategic use of catalysts and reagents can facilitate regioselective transformations. Organocatalysts, particularly those based on borinic acid, have shown a strong preference for complexing with cis-vicinal diols, which can direct subsequent reactions to a specific hydroxyl group. mdpi.com This approach allows for the introduction of various functional groups, such as acyl or silyl (B83357) groups, in a controlled manner, paving the way for the synthesis of complex molecules. researchgate.net
Formation of Cyclic Acetals and Ketals (e.g., Isopropylidene Protection)
A common and efficient method for protecting the cis-diol moiety is through the formation of cyclic acetals or ketals. The reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), readily forms an isopropylidene derivative, also known as an acetonide. researchgate.netrsc.org This protection strategy is advantageous because it is generally high-yielding and the resulting acetal (B89532) is stable under a variety of reaction conditions, yet can be easily removed under acidic conditions. The formation of the five-membered ring is kinetically and thermodynamically favored for cis-diols.
For instance, the protection of a substituted pyrrolidine-3,4-diol (B51082) as its isopropylidene derivative is a key step in the synthesis of various complex heterocyclic compounds. rsc.org
Table 1: Isopropylidene Protection of cis-Pyrrolidine-3,4-diol Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| L-Fucose | 2,2-dimethoxypropane, PTSA, DMF | 5-deoxy-2,3-O-isopropylidene-L-lyxofuranose | 65% | rsc.org |
| Substituted Pyrrolidine-3,4-diol | 2,2-DMP, PTSA | Isopropylidene-protected pyrrolidine | Not specified | researchgate.net |
Reactivity of the Secondary Amine and N-Substituted Derivatives
The secondary amine in the pyrrolidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This reactivity allows for the introduction of a wide range of substituents at the nitrogen atom, significantly expanding the molecular diversity of accessible pyrrolidine derivatives.
N-Alkylation and N-Acylation Reactions
N-alkylation of the pyrrolidine ring can be achieved by reacting it with alkyl halides. nih.govnih.govdntb.gov.uadntb.gov.uarsc.org Similarly, N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. These reactions are fundamental in modifying the electronic and steric properties of the pyrrolidine nitrogen, which can be crucial for biological activity. The choice of base and solvent can influence the outcome of these reactions.
Carbonyloxy Protection Strategies (e.g., Cbz, Boc Protection)
To control the reactivity of the secondary amine during multi-step syntheses, it is often necessary to introduce a protecting group. Carbamate-based protecting groups are widely employed for this purpose due to their stability and ease of removal under specific conditions.
The benzyloxycarbonyl (Cbz) group is a common choice for amine protection. It can be introduced by reacting the pyrrolidine with benzyl (B1604629) chloroformate (CbzCl) in the presence of a base like sodium bicarbonate. researchgate.netrsc.org The Cbz group is stable to a range of reaction conditions but can be readily removed by catalytic hydrogenation. researchgate.netbeilstein-journals.org
The tert-butyloxycarbonyl (Boc) group is another extensively used protecting group. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. researchgate.netgoogle.com The Boc group is known for its stability under basic and nucleophilic conditions and its facile removal with acid.
Table 2: N-Protection of cis-Pyrrolidine-3,4-diol Derivatives
| Starting Material | Protecting Group Reagent | Conditions | Product | Yield | Reference |
| Substituted Pyrrolidine-3,4-diol | CbzCl, NaHCO₃ | EtOH:H₂O | N-Cbz-pyrrolidine-3,4-diol derivative | 89% (over 2 steps) | rsc.org |
| Substituted Pyrrolidine | Boc₂O, Pyridine | Not specified | N-Boc-pyrrolidine derivative | 92% | researchgate.net |
| Pyrrolidine-3-methanol | Di-tert-butyl dicarbonate, Triethylamine | Methylene chloride | N-Boc-pyrrolidine-3-methanol | 95% | google.com |
Synthesis of Polyhydroxylated Pyrrolidine Analogues
cis-Pyrrolidine-3,4-diol hydrochloride serves as a versatile starting material for the synthesis of more complex polyhydroxylated pyrrolidine analogues. nih.govmdpi.comresearchgate.netamanote.comorganic-chemistry.org These compounds are of significant interest due to their structural similarity to sugars, which makes them potential inhibitors of glycosidases and other carbohydrate-processing enzymes.
Synthetic strategies often involve the initial protection of the diol and amine functionalities, followed by the introduction of additional hydroxyl groups or other substituents through various chemical transformations. For example, the synthesis of pochonicine analogues, which are potent β-N-acetylhexosaminidase inhibitors, has been achieved starting from carbohydrate-derived nitrones that can be converted to polyhydroxylated pyrrolidines. nih.gov Other approaches involve the stereocontrolled epoxidation of unsaturated pyrrolidine precursors followed by ring-opening to introduce new hydroxyl groups. beilstein-journals.org The ability to build upon the chiral scaffold of cis-pyrrolidine-3,4-diol allows for the systematic exploration of structure-activity relationships in the design of new bioactive molecules.
Introduction of Lipophilic and Amphiphilic Moieties
The hydrophilic nature of the cis-pyrrolidine-3,4-diol core, imparted by its hydroxyl groups and the secondary amine, makes it a valuable scaffold for the synthesis of amphiphilic molecules. By chemically attaching long hydrocarbon chains, researchers can create derivatives with distinct polar and non-polar domains. These amphiphilic structures are of significant interest for their potential to interact with biological membranes and other lipophilic environments.
Research has led to the development of libraries of these amphiphilic pyrrolidine derivatives, which can be categorized based on the degree of hydroxylation of the pyrrolidine ring. researchgate.net For instance, one area of investigation has focused on the synthesis of 2-fatty-alkylated pyrrolidine-3,4-diol derivatives. researchgate.net In these syntheses, long aliphatic chains, such as dodecyl and oleyl groups, are introduced to serve as the non-polar tail of the amphiphile. researchgate.net
The general synthetic approach involves the preparation of the functionalized pyrrolidine polar group, which is then coupled to the desired hydrocarbon chain. researchgate.net This modular approach allows for the creation of a diverse set of amphiphilic molecules with varying chain lengths and degrees of saturation in the lipophilic tail. researchgate.net
The following table summarizes the structural variations in a series of synthesized amphiphilic pyrrolidine-3,4-diol derivatives:
| Derivative Type | Lipophilic Chain | Pyrrolidine Moiety | Reference |
| Amphiphilic Pyrrolidine | Dodecyl | 2-Alkylated Pyrrolidine-3,4-diol | researchgate.net |
| Amphiphilic Pyrrolidine | Oleyl | 2-Alkylated Pyrrolidine-3,4-diol | researchgate.net |
These studies demonstrate the successful derivatization of the cis-pyrrolidine-3,4-diol scaffold to introduce lipophilic and amphiphilic properties. The synthetic pathways allow for the controlled incorporation of long hydrocarbon chains, leading to novel molecular architectures with potential applications in various fields of chemistry and biology. researchgate.net
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Utilization as Chiral Auxiliaries and Ligands in Asymmetric Transformations
The chiral nature of cis-pyrrolidine-3,4-diol hydrochloride makes it a valuable asset in asymmetric synthesis, where the control of stereochemistry is paramount. Chiral pyrrolidines are widely recognized as effective organocatalysts, capable of promoting various chemical transformations in an enantioselective manner, often avoiding the need for metal catalysts. nih.gov The development of novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines is a significant area of research. nih.gov These pyrrolidine-based structures serve as crucial building blocks and form the core of many chiral ligands used in asymmetric catalysis. nih.govacs.org For instance, chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and excellent enantioselectivity. rsc.org The strategic modification of the pyrrolidine ring, including the introduction of substituents, allows for the fine-tuning of the catalyst's efficiency and selectivity for specific reactions. nih.gov
Building Block for the Synthesis of Complex Heterocyclic Scaffolds
The pyrrolidine ring is a fundamental five-membered nitrogen heterocycle that is a common feature in a vast number of biologically active compounds. researchgate.net this compound serves as a versatile starting material for the construction of more intricate heterocyclic systems. chemscene.com Its inherent stereochemistry and the presence of hydroxyl and amino functionalities provide multiple points for chemical modification and ring annulation. For example, it can be used in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. researchgate.netthieme-connect.de This approach allows for the creation of diverse molecular scaffolds, such as spiro-pyrrolidines and pyrrolizidines, which are of significant interest in drug discovery. The ability to generate complex and diverse structures from a relatively simple starting material underscores the importance of this compound as a key building block in synthetic chemistry.
Precursor in the Synthesis of Pharmaceutical Intermediates
The pyrrolidine motif is a prevalent structural feature in a wide range of pharmaceutical drugs. nih.govmdpi.com Consequently, this compound and its derivatives are valuable precursors in the synthesis of various pharmaceutical intermediates. chemscene.comnih.govambeed.com The stereoselective synthesis of pyrrolidine derivatives is a critical aspect of drug development, as the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov
Precursors to Glycosidase Inhibitors
This compound serves as a key precursor for the synthesis of glycosidase inhibitors. nih.govchemicalbook.com Glycosidases are enzymes that play crucial roles in various biological processes, and their inhibition has therapeutic potential in treating diseases like diabetes and viral infections. researchgate.net The diol functionality of the pyrrolidine ring mimics the structure of natural sugars, allowing these synthetic analogues to bind to the active sites of glycosidase enzymes. mdpi.com Stereoselective syntheses starting from materials like D-mannose and D-ribose have been developed to produce various 3,4-dihydroxypyrrolidine derivatives. nih.govresearchgate.net Research has shown that incorporating aromatic moieties into the pyrrolidine framework can significantly enhance the inhibitory activity and selectivity towards specific glycosidases, such as α-L-fucosidases. nih.govresearchgate.netrsc.org
A study on α-geminal disubstituted pyrrolidine iminosugars derived from D-glucose revealed that some of these compounds are potent inhibitors of α-galactosidase. nih.gov This highlights the potential of using this compound as a scaffold to develop new and effective glycosidase inhibitors.
Intermediates for Compounds with Potential Antitumor Activity
The pyrrolidine scaffold is also a key component in the design of compounds with potential antitumor activity. While direct studies on the antitumor effects of this compound itself are limited, its role as a precursor to more complex molecules with such properties is noteworthy. For instance, the synthesis of pyrrolidine derivatives with inhibitory effects on specific enzymes implicated in cancer progression is an active area of research. Although some polyhydroxylated pyrrolizidine (B1209537) alkaloids with proven antiglycosidase activities did not show antiproliferative effects against cancer cell lines, the pyrrolidine scaffold remains a valuable starting point for the development of novel anticancer agents. beilstein-journals.org
Scaffolds for Receptor Agonists and Antagonists
The rigid, non-planar structure of the pyrrolidine ring makes it an excellent scaffold for designing molecules that can interact with specific biological receptors. nih.gov By strategically placing substituents on the pyrrolidine ring, chemists can create compounds that act as either agonists (activators) or antagonists (blockers) of these receptors. This approach is crucial in the development of drugs for a wide range of diseases. For example, derivatives of pyrrolidine have been synthesized to act as agonists for the G-protein coupled receptor 40 (GRP40), which is a target for the treatment of type 2 diabetes. nih.gov The stereochemistry of the pyrrolidine ring plays a critical role in determining the compound's activity. nih.gov The versatility of the this compound scaffold allows for the generation of a library of compounds that can be screened for their activity at various receptors. cymitquimica.com
Synthesis of Natural Product Analogues (e.g., Pyrrolizidine Alkaloids, Iminosugars)
This compound is a valuable starting material for the synthesis of analogues of naturally occurring compounds, particularly pyrrolizidine alkaloids and iminosugars. nih.gov These classes of natural products exhibit a wide range of biological activities and have been a source of inspiration for the development of new therapeutic agents.
Pyrrolizidine alkaloids are a large group of heterocyclic compounds found in various plant species, known for their diverse biological effects. nih.gov The synthesis of analogues of these alkaloids allows for the exploration of structure-activity relationships and the development of compounds with improved therapeutic profiles.
Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. mdpi.comresearchgate.net They are potent inhibitors of glycosidases and glycosyltransferases. mdpi.com The polyhydroxylated pyrrolidine core of this compound makes it an ideal precursor for the synthesis of a variety of iminosugar analogues. mdpi.comnih.govnih.gov The synthesis of these analogues is a key strategy in the quest for new drugs to treat a range of diseases, including diabetes, viral infections, and certain types of cancer. mdpi.com
Development of Novel Chemical Probes and Tagging Reagents for Biological Systems
The development of chemical probes generally involves the strategic incorporation of several key features onto a central scaffold:
A recognition element: This part of the molecule is responsible for binding to the biological target of interest. The pyrrolidine ring system, with its potential for stereospecific functionalization, could serve as a basis for this element.
A reporter tag: This is a group that allows for the detection and measurement of the probe, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification. The hydroxyl groups of this compound could theoretically be functionalized to attach such tags.
A reactive group (for covalent probes): This is an electrophilic or photoreactive moiety that forms a stable covalent bond with the target protein, enabling more robust labeling and identification.
Although the structural features of this compound make it a plausible candidate for such applications, the absence of dedicated research in this specific area prevents a detailed discussion of its role in the development of novel chemical probes and tagging reagents.
Table of Probes and Tagging Reagents
Due to the lack of specific research findings on the use of this compound for developing chemical probes and tagging reagents, a data table of such compounds cannot be generated.
Investigation of Biological Activities and Underlying Mechanisms of Action
Glycosidase Inhibition Studies
The structural similarity of the pyrrolidine (B122466) ring in cis-pyrrolidine-3,4-diol hydrochloride to the oxocarbenium ion-like transition state of glycoside hydrolysis makes it a potent inhibitor of glycosidases. These enzymes are crucial for a variety of biological processes, and their inhibition has therapeutic implications.
Inhibitory Activity Against α-L-Fucosidases
Derivatives of cis-pyrrolidine-3,4-diol have been synthesized and evaluated for their ability to inhibit α-L-fucosidases, enzymes involved in processes like inflammation and cancer metastasis. Research has shown that specific stereoisomers of these pyrrolidine derivatives, particularly those that mimic the structure of L-fucopyranosides, can be potent and selective inhibitors. For instance, a study demonstrated that a (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol derivative competitively inhibits α-L-fucosidase from bovine epididymis with a Kᵢ value of 6.5 µM. nih.gov
Further investigations into the synthesis of novel pyrrolidine-3,4-diol (B51082) derivatives have revealed that compounds incorporating aromatic moieties and sharing the absolute configuration at key carbon atoms with L-fucopyranosides are highly potent and selective inhibitors of α-L-fucosidases, with some exhibiting inhibition in the nanomolar range. nih.govresearchgate.net This highlights the importance of the stereochemistry and the presence of specific substituents for effective enzyme inhibition.
Inhibitory Activity Against α-Mannosidases
The inhibitory potential of cis-pyrrolidine-3,4-diol derivatives extends to α-mannosidases, enzymes that play a critical role in the processing of N-linked glycoproteins. Altered mannosidase activity is associated with various diseases, including cancer.
Several studies have demonstrated the potent and selective inhibition of α-mannosidases by functionalized pyrrolidines. For example, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol was identified as a powerful and selective inhibitor of jack bean α-mannosidase, with a Kᵢ of 135 nM. nih.govpsu.edu Similarly, (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol showed competitive and selective inhibition of the same enzyme with a Kᵢ of 7.4 µM. nih.gov
The stereochemistry of the pyrrolidine ring is a crucial determinant of inhibitory activity. Derivatives with the (2R,3R,4S) configuration, which mimics the stereochemistry of α-D-mannosides, are generally good inhibitors. nih.gov In contrast, stereoisomers with the (2S,3R,4S) configuration are less potent competitive inhibitors as their structure more closely resembles that of β-D-mannosides. nih.gov
Structure-Activity Relationship (SAR) Investigations for Glycosidase Inhibition
Structure-activity relationship (SAR) studies have been instrumental in understanding the features required for potent and selective glycosidase inhibition by pyrrolidine derivatives. These investigations have consistently shown that the stereochemistry of the diol and the nature of the substituent on the pyrrolidine ring are critical factors.
Key findings from SAR studies include:
Stereochemistry: The relative and absolute configuration of the hydroxyl groups on the pyrrolidine ring dictates the selectivity towards different glycosidases. For instance, the (2R,3R,4S) configuration is optimal for α-mannosidase inhibition. nih.govnih.gov
Substituents: The presence and nature of substituents on the pyrrolidine ring significantly influence inhibitory potency. The incorporation of aromatic or lipophilic groups can enhance binding to the enzyme's active site and improve bioavailability. researchgate.netnih.gov For example, the addition of a benzylamino)methyl substituent at the C-2 position of the pyrrolidine ring with a (2R,3R,4S) configuration leads to good α-mannosidase inhibitors. nih.gov
Role as Iminosugar Mimics in Enzyme Inhibition
This compound and its derivatives belong to the class of iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural modification allows them to act as competitive inhibitors of glycosidases by mimicking the transition state of the glycosidic bond cleavage. nih.gov
The protonated nitrogen at physiological pH mimics the positive charge of the oxocarbenium ion intermediate formed during the hydrolysis of glycosides. This electrostatic interaction, along with the stereochemically oriented hydroxyl groups that mimic the sugar substrate, allows these iminosugars to bind tightly to the active site of glycosidases, leading to their inhibition. The development of multivalent pyrrolidine iminosugars has also been explored as a strategy to enhance inhibitory potency. nih.gov
Anticancer Research Applications
The role of glycosidases in cancer progression has made them attractive targets for anticancer drug development. The ability of cis-pyrrolidine-3,4-diol derivatives to inhibit these enzymes has led to investigations into their potential as anticancer agents.
Antiproliferative Effects on Various Cancer Cell Lines (e.g., Colorectal Carcinoma, Pancreatic Ductal Adenocarcinoma)
Research has demonstrated the antiproliferative effects of functionalized pyrrolidine derivatives on several cancer cell lines. While some potent mannosidase inhibitors did not show significant growth inhibition of glioblastoma cells, further modifications to enhance lipophilicity and potential bioavailability led to improved anticancer activity. nih.govpsu.edu
Specifically, novel pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their anticancer activity against pancreatic cancer cells. epfl.ch Certain derivatives bearing hydroxymethyl and trifluoromethylbiphenyl groups demonstrated the most significant antiproliferative effects in two pancreatic cancer cell lines. epfl.ch
The table below summarizes the inhibitory activities of selected cis-pyrrolidine-3,4-diol derivatives.
| Compound | Target Enzyme | Cell Line | Inhibitory Activity (Kᵢ) | Antiproliferative Effect (IC₅₀) |
| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase (bovine epididymis) | - | 6.5 µM nih.gov | Not Reported |
| (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol | α-Mannosidase (jack bean) | Glioblastoma | 135 nM nih.govpsu.edu | Inefficient nih.govpsu.edu |
| (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol | α-Mannosidase (jack bean) | - | 7.4 µM nih.gov | Not Reported |
| Pyrrolidine-3,4-diol derivatives with hydroxymethyl and trifluoromethylbiphenyl groups | α-Mannosidase (jack bean) | Pancreatic Cancer | Moderate epfl.ch | Significant epfl.ch |
Induction of Apoptosis via Extrinsic and Intrinsic Pathways
Investigations into structurally related amphiphilic pyrrolidine derivatives have shed light on their potential to induce programmed cell death. A study focusing on amphiphilic compounds with a functionalized pyrrolidine polar group explored their antitumor activity. nih.gov It was found that pyrrolidine compounds featuring two hydroxyl groups at the C3 and C4 positions could induce cell death in various pancreatic cancer cell lines, while being less cytotoxic to normal, non-tumor cells. nih.gov
Specifically, the diol-derived pyrrolidine (2R,3R,4S)-2-{[(9Z)-hexadec-9-en-1-yloxy]methyl}pyrrolidine-3,4-diol was shown to trigger a potent apoptotic response in pancreatic ductal adenocarcinoma cells. nih.gov This induced apoptosis was comparable to that caused by the amphiphilic ether lipid edelfosine (B1662340) and could be inhibited by the overexpression of Bcl-X L and by caspase inhibitors, suggesting the involvement of mitochondrial (intrinsic) and caspase-dependent pathways. nih.gov These structure-activity relationship studies underscore the importance of the diol polar group in promoting apoptosis in cancer cells. nih.gov
Mechanisms of Cell Cycle Arrest
The pyrrolidine-3,4-diol scaffold has been incorporated into more complex molecules to investigate anticancer activities, including the ability to halt cell proliferation by arresting the cell cycle. Novel α-mannosidase inhibitors based on a (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-arylethyl]amino}methyl)pyrrolidine-3,4-diol structure have been synthesized and evaluated for their anticancer properties. nih.gov
One particular derivative, where the aryl group is a 4-trifluoromethylbiphenyl (Compound 30 ), was found to inhibit the proliferation of various primary cells and cell lines. nih.gov This inhibition was associated with the induction of a G2/M phase cell cycle arrest. nih.gov Further analysis indicated that this effect was achieved through the modification of genes involved in cell cycle progression and survival. nih.gov Other studies have noted that various chemotherapeutic agents can inhibit cell cycle progression at different phases, such as the G1 or G2/M phase, often by targeting key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com
Role of Oxidative Stress in Mediating Biological Effects
Oxidative stress is a cellular condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This imbalance can lead to cellular damage and trigger pathways leading to cell death. While studies specifically on this compound are limited, research on other pyrrolidine derivatives highlights the potential role of oxidative stress.
For instance, a study on a different compound, pyrrolidine SS13 , demonstrated that it induces oxidative stress in colorectal cancer cells by promoting the accumulation of reactive oxygen and nitrogen species. nih.gov This oxidative imbalance was linked to the activation of the DNA damage response system and was shown to contribute to autophagy-mediated cell death. nih.gov Similarly, other research has shown that curcuminoid analogues featuring a piperidone ring, a related heterocyclic structure, induce cell death in glioblastoma cells through the involvement of oxidative stress, confirmed by increased levels of superoxide (B77818) anion and hydrogen peroxide. nih.gov Natural compounds like falcarindiol (B120969) have also been shown to mediate apoptosis through the generation of cytosolic ROS. mdpi.com
Investigation of Anti-migratory Activity in Tumor Cells
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some compounds containing a pyrrolidine or related heterocyclic core have been investigated for their ability to inhibit these processes.
Curcuminoid analogues incorporating piperidone derivatives, which are structurally related to pyrrolidines, have demonstrated potent anti-migratory effects. nih.gov These compounds were found to inhibit both the migration and invasion of human glioblastoma cells. nih.gov This activity, combined with their ability to induce S-phase cell cycle arrest, points to their potential as anti-cancer agents. nih.gov
Broader Enzyme Inhibition Assays and Molecular Target Identification
The structural similarity of polyhydroxylated pyrrolidines to monosaccharides makes them excellent candidates for enzyme inhibitors, particularly for glycosidases, which are involved in a vast range of biological processes. nih.govnih.gov Derivatives of pyrrolidine-3,4-diol have been the subject of numerous enzyme inhibition assays to identify their molecular targets and therapeutic potential. nih.govresearchgate.netrsc.org
These derivatives have been tested against a panel of commercially available glycosidases, revealing potent and often selective inhibitory activities. nih.govresearchgate.net A significant finding is that compounds sharing the absolute configuration of L-fucopyranosides and incorporating aromatic moieties are potent and selective inhibitors of α-L-fucosidases, with some achieving inhibition in the nanomolar range. nih.govresearchgate.netrsc.org Similarly, derivatives designed as mimics of mannose have shown inhibitory activity against α-mannosidase. nih.gov The pyrrolidine alkaloid 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) , for example, is a known inhibitor of glycoprotein (B1211001) processing enzymes like glucosidase I. nih.gov
Other research has focused on different enzyme classes. A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy. nih.gov
The table below summarizes key findings from enzyme inhibition assays of various pyrrolidine-3,4-diol derivatives.
| Inhibitor | Enzyme | Source | Inhibition Value (Kᵢ / IC₅₀) | Type of Inhibition |
| Pyrrolidine 18a | α-L-fucosidase | Bovine kidney | Kᵢ = 80 nM | Competitive |
| Pyrrolidine 20b | α-L-fucosidase | Bovine kidney | Kᵢ = 40 nM | Competitive |
| Alkaloid 3 | β-glucosidase | Bacteria | IC₅₀ = 80 nM | Not specified |
| Alkaloid 3 | β-galactosidase | Bovine liver | IC₅₀ = 90 nM | Not specified |
| Alkaloid 6 | α-glucosidase | Yeast | IC₅₀ = 6.3 µM | Not specified |
| Alkaloid 6 | β-glucosidase | Bacteria | IC₅₀ = 5.1 µM | Not specified |
| Compound 30 | α-mannosidase | Jack bean | Not specified | Not specified |
| Compound 21g | Lysine-Specific Demethylase 1 (LSD1) | Human | IC₅₀ = 57 nM; K_d = 22 nM | Reversible |
This table is interactive. Click on the headers to sort the data. Note: The specific inhibitors listed are derivatives of the core pyrrolidine-3,4-diol structure. Data is compiled from multiple studies. nih.govresearchgate.netnih.govnih.gov
Receptor Modulation Studies for Therapeutic Development
The versatile pyrrolidine scaffold has also been utilized in the development of receptor modulators for various therapeutic targets outside of enzyme inhibition.
For example, the introduction of a cis-3,4-diphenylpyrrolidine moiety into a series of molecules led to the discovery of potent inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). nih.gov RORγt is a nuclear hormone receptor implicated in autoimmune diseases, making its modulators therapeutically relevant. nih.gov In a different context, a series of 3-pyrrolidine-indole derivatives were investigated as selective modulators for serotonin (B10506) receptors, which are key targets for treating psychiatric disorders. nih.gov These studies highlight how the stereochemistry and substitutions on the pyrrolidine ring can be fine-tuned to achieve high affinity and selectivity for specific biological receptors. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of cis-pyrrolidine-3,4-diol hydrochloride in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.
¹H NMR spectra are used to identify the chemical environment of the hydrogen atoms in the molecule. For pyrrolidine (B122466) derivatives, the signals corresponding to the protons on the pyrrolidine ring and the hydroxyl groups provide key structural information. The cis-stereochemistry is often confirmed by the coupling constants between adjacent protons.
¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons bearing the hydroxyl groups (C-3 and C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-5) are particularly diagnostic.
While specific spectral data for the hydrochloride salt is not detailed in the provided research, analysis of related pyrrolidine diol structures provides insight into the expected values. rsc.org For the parent compound, pyrrolidine, the ¹³C NMR signals appear at approximately 25.7 ppm and 47.1 ppm. chemicalbook.com For derivatives, the carbons attached to hydroxyl groups (C-3, C-4) typically resonate in the range of 70-85 ppm. rsc.org
Table 1: Representative NMR Data for Pyrrolidine Scaffolds
| Nucleus | Type of Pyrrolidine | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| ¹³C | Unsubstituted Pyrrolidine | 25.7, 47.1 | chemicalbook.com |
| ¹³C | C-3, C-4 in Diol Derivatives | ~70-85 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, CI-HRMS, FAB-MS)
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular weight of the free base (C₄H₉NO₂) is 103.12 g/mol , while the hydrochloride salt (C₄H₁₀ClNO₂) has a molecular weight of 139.58 g/mol . chemscene.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate the compound from a mixture and confirm its molecular weight. It is frequently mentioned as an available analytical method for this compound by commercial suppliers. ambeed.com
Chemical Ionization High-Resolution Mass Spectrometry (CI-HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. For example, in studies of related N-Cbz protected pyrrolidine diol derivatives, CI-HRMS has been used to confirm the calculated molecular formula by matching it with the experimentally found mass to within a very narrow margin. rsc.org
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been historically used for the analysis of polar and thermally labile molecules like hydroxylated pyrrolidines. rsc.org General laboratory procedures for related compounds often list FAB-MS, using matrices like glycerol (B35011), as a standard characterization method. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. By separating the compound from any starting materials, by-products, or other impurities, HPLC provides a quantitative measure of its purity, which is often required to be ≥95-98%. chemscene.comcymitquimica.com Several chemical suppliers indicate the availability of HPLC data to confirm the quality of their material. ambeed.com The technique is also fundamental in separating complex mixtures of stereoisomers of pyrrolidine derivatives that may arise during synthesis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the qualitative monitoring of chemical reactions during the synthesis of pyrrolidine derivatives. rsc.org It allows chemists to track the consumption of starting materials and the formation of the desired product. In published syntheses of related compounds, TLC is performed on silica (B1680970) gel plates, and spots are visualized using methods such as UV light or chemical staining reagents like potassium permanganate (B83412) or Pancaldi reagent, which are effective for detecting hydroxylated compounds. rsc.org
Optical Rotation Measurements for Determination of Enantiomeric Purity
Optical rotation measures the rotation of plane-polarized light by a chiral compound. For pyrrolidine derivatives that are chiral, this technique is essential for determining the enantiomeric purity or specific rotation of a sample. rsc.org For instance, a synthesized (3S,4S)-pyrrolidine-3,4-diol hydrochloride, a specific enantiomer, would be optically active. chemicalbook.com However, the term "cis-pyrrolidine-3,4-diol" typically refers to a meso compound, rel-(3R,4S)-pyrrolidine-3,4-diol, which is achiral due to an internal plane of symmetry and thus optically inactive. chemscene.comchemicalbook.com Optical rotation measurements would be critical if the synthesis was designed to produce a specific enantiomer, such as those derived from chiral starting materials like L-fucose. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The N-H stretching vibration of the secondary amine hydrochloride would also appear in this region. C-H stretching vibrations for the CH₂ groups are expected around 2850-3000 cm⁻¹. The C-O stretching vibrations typically appear in the fingerprint region, between 1260 and 1050 cm⁻¹. rsc.org
Computational Chemistry and Molecular Modeling in Research
Conformational Analysis and Energy Minimization Studies
The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of cis-pyrrolidine-3,4-diol hydrochloride is essential for identifying its most stable, low-energy spatial arrangements. The pyrrolidine (B122466) ring is not flat and typically adopts one of two predominant puckered conformations, known as "envelope" or "twist" forms. nih.govresearchgate.net The specific pucker mode (e.g., C4-exo or C4-endo) is heavily influenced by the nature and orientation of its substituents. nih.gov
In cis-pyrrolidine-3,4-diol, the two hydroxyl groups are situated on the same side of the ring. This cis configuration introduces specific steric and electronic effects that dictate the preferred ring pucker. Energy minimization studies, employing methods such as molecular mechanics (e.g., MMFF94 force field) or more accurate quantum mechanical calculations, can determine the relative energies of different conformers. These studies calculate the potential energy of the molecule as a function of its atomic coordinates, searching for the geometry that corresponds to an energy minimum.
Research on substituted prolines, which share the pyrrolidine core, has shown that electronegative substituents, like the hydroxyl groups in this compound, have a significant impact on the conformational equilibrium. nih.govresearchgate.net For instance, it has been observed that a 4-cis-substituent can favor an endo puckering of the ring. nih.gov Computational analysis allows for the precise calculation of dihedral angles and interatomic distances, providing a detailed picture of the most probable conformations the molecule will adopt in various environments.
Table 1: Representative Conformational Data for a Substituted Pyrrolidine Ring Note: This table is illustrative, based on typical findings for substituted pyrrolidines. Specific values for this compound would require dedicated computational studies.
| Conformer | Pucker Type | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N-C5-C4) | Population (%) at 298 K |
|---|---|---|---|---|
| Conformer A | C3-endo (Twist) | 0.00 | -25.8° | ~65% |
| Conformer B | C4-exo (Envelope) | 0.85 | +15.2° | ~25% |
| Conformer C | C4-endo (Envelope) | 1.50 | -18.9° | ~10% |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as cis-pyrrolidine-3,4-diol) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
Given that the pyrrolidine scaffold is present in inhibitors of various enzymes, docking simulations for this compound can hypothesize its potential biological targets. For example, pyrrolidine derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX), dihydrofolate reductase (DHFR), and caspases. nih.govmonash.edursc.org
A typical docking simulation involves the following steps:
Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB).
Preparation of the Ligand: A 3D model of cis-pyrrolidine-3,4-diol is generated and its low-energy conformation is determined.
Docking Algorithm: A scoring function is used to evaluate numerous possible binding poses of the ligand within the active site of the receptor, estimating the binding affinity for each pose.
The results of a docking study can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The two hydroxyl groups and the secondary amine of cis-pyrrolidine-3,4-diol are potent hydrogen bond donors and acceptors, suggesting they could form strong interactions with amino acid residues like aspartate, glutamate, serine, or threonine in a protein's active site. For instance, docking studies on similar benzyl-pyrrolidine-3-ol analogues with the Caspase-3 active site revealed crucial non-covalent interactions responsible for their biological activity. monash.edu
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For this compound, key parameters derived from quantum calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. The hydroxyl groups and the nitrogen atom would be expected to be regions of high electron density.
Atomic Charges: These calculations can assign partial charges to each atom in the molecule, helping to quantify its polarity and predict intermolecular interactions.
Computational studies on various pyrrolidine derivatives have utilized DFT to investigate their electronic structure and correlate it with experimental observations. mdpi.com
Table 2: Illustrative Quantum Chemical Properties for a Pyrrolidine Derivative Note: These values are representative examples and not specific to this compound.
| Parameter | Calculated Value | Implication |
|---|---|---|
| EHOMO | -6.8 eV | Electron-donating capability |
| ELUMO | +1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | High chemical stability |
| Dipole Moment (μ) | 3.5 D | High polarity, likely good water solubility |
Prediction of Biological Activity Profiles
In silico methods can be used to predict the potential biological activities and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) of a compound before it is synthesized or tested in the lab. nih.gov By comparing the structural and electronic features of this compound to databases of compounds with known activities, it is possible to generate a predicted activity profile.
Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this domain. These are mathematical models that relate the chemical structure of a molecule to its biological activity. By calculating various molecular descriptors (e.g., molecular weight, polarity, number of hydrogen bond donors/acceptors) for cis-pyrrolidine-3,4-diol, its activity in different biological assays can be predicted.
For example, the presence of the pyrrolidine ring and hydroxyl groups might suggest potential activities as:
Enzyme Inhibitors: The scaffold is common in various inhibitors. rsc.orgresearchgate.net
Neurological Agents: The pyrrolidine structure is a core component of nootropic drugs and other CNS-active agents.
Antimicrobial or Antiviral Agents: Many nitrogen-containing heterocycles exhibit such properties. researchgate.net
ADME prediction models can also assess the "drug-likeness" of the molecule by evaluating properties like its solubility, membrane permeability, and potential to be metabolized by cytochrome P450 enzymes, guiding its potential development as a therapeutic agent. nih.gov
Q & A
Q. What are the recommended synthetic routes for cis-pyrrolidine-3,4-diol hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves constructing the pyrrolidine core followed by dihydroxylation. A common approach uses a precursor like pyrrolidine-3,4-diol, with stereochemical control achieved via catalytic hydrogenation or enzymatic resolution. Key steps include:
- Step 1 : Cyclization of a linear diamine precursor under acidic conditions.
- Step 2 : Stereoselective hydroxylation using osmium tetroxide (OsO₄) or Sharpless asymmetric dihydroxylation for cis-configuration control .
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol.
Optimal conditions: Use aprotic solvents (e.g., THF) and inert atmosphere to prevent oxidation. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the structural purity and stereochemistry of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone. Key signals include hydroxyl protons (~4.5–5.5 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm) .
- X-ray Crystallography : For unambiguous stereochemical confirmation, particularly to distinguish cis from trans isomers .
- HPLC with Chiral Columns : To assess enantiomeric excess using polar mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. What strategies can mitigate toxicity in cis-pyrrolidine-3,4-diol derivatives observed in preliminary studies?
- Methodological Answer : Toxicity in pyrrolidine derivatives (e.g., hemolysis) often arises from cationic charge or lipophilicity. Mitigation approaches include:
- Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation) or replace the secondary amine with a tertiary amine to reduce charge density.
- SAR Studies : Test analogs with varying substituents on the pyrrolidine ring. For example, macrocyclic boronic esters with cis-pyrrolidine-3,4-diol moieties showed reduced hemolysis when bulky groups were added to the boronate core .
- In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET predictors to screen for phospholipidosis risk or hERG channel inhibition .
Q. How does the spirocyclic or fused-ring structure of related compounds influence the biological activity of cis-pyrrolidine-3,4-diol derivatives?
- Methodological Answer : Spirocyclic frameworks (e.g., 1-oxa-8-azaspiro[5.5]undecane-3,4-diol) enhance metabolic stability and binding affinity by restricting conformational flexibility. For example:
- Enzyme Inhibition : The spirocyclic core in analogs improves inhibition of bacterial enzymes (e.g., lipid A biosynthesis enzymes) by mimicking transition-state geometries .
- Pharmacokinetics : Increased rigidity reduces off-target interactions, as seen in analogs with fused oxazolidine rings .
Compare activity using enzymatic assays (e.g., IC₅₀ determination) and molecular docking simulations to validate target engagement .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of cis-pyrrolidine-3,4-diol derivatives?
- Methodological Answer : Discrepancies may arise from structural variations, assay conditions, or cell-line specificity. To address:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC/MBC) and validated cytotoxicity assays (e.g., MTT or LDH release).
- Control Experiments : Test parent compound (cis-pyrrolidine-3,4-diol HCl) alongside derivatives to isolate structure-activity contributions.
- Mechanistic Studies : Perform transcriptomic or proteomic profiling to identify pathways affected by cytotoxic vs. therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
